Hydroxylamine hydrochloride

Descripción general

Descripción

Hydroxylamine hydrochloride (NH₂OH·HCl) is an inorganic compound widely recognized for its reducing properties and versatility in chemical synthesis. It appears as a white crystalline solid with a molecular weight of 69.49 g/mol and a melting point of 151–153°C. Key properties include high solubility in water and ethanol, stability under controlled conditions, and a mildly acidic pH (3.5–5.0 in 1% solution) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxylamine hydrochloride can be synthesized through several methods. One common method involves the reduction of nitric acid with hydrochloric acid in the presence of a reducing agent such as tin. The reaction is typically carried out under controlled conditions to ensure the complete reduction of nitric acid to hydroxylamine .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of nitric oxide or nitrates. The Raschig process is another industrial method, which involves the reduction of nitrous acid with sulfur dioxide in the presence of hydrochloric acid .

Análisis De Reacciones Químicas

Types of Reactions: Hydroxylamine hydrochloride undergoes various chemical reactions, including:

Substitution: It can react with halogenated compounds to form hydroxylamine derivatives.

Oxidation: this compound can be oxidized to produce nitrous oxide and water.

Common Reagents and Conditions:

Reduction: Typically involves weak bases and mild conditions.

Substitution: Often requires the presence of a halogenated compound and a suitable solvent.

Oxidation: Requires an oxidizing agent such as hydrogen peroxide.

Major Products:

Oximes: Formed from the reduction of aldehydes and ketones.

Hydroxylamine derivatives: Produced through substitution reactions.

Nitrous oxide: Resulting from oxidation reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral and Antibacterial Agents

Hydroxylamine hydrochloride plays a crucial role in the synthesis of pharmaceutical compounds. It is particularly noted for its involvement in the production of isoniazid, a key drug used in the treatment of tuberculosis. Additionally, it serves as a precursor for various antiviral and antibacterial medications due to its reducing properties, which facilitate the modification of active pharmaceutical ingredients (APIs) .

Protein Synthesis Research

In molecular biology, this compound is employed in studies related to protein synthesis and genetic code translation. Its ability to chemically modify DNA allows researchers to analyze mechanisms within cells more effectively. For instance, it has been utilized to sterilize PCR products, preventing contamination from exogenous nucleic acids .

Analytical Chemistry

Post-PCR Sterilization

A significant application of this compound is in post-PCR processes where it acts as a mutagenic agent that binds to and modifies DNA. In studies, treatment with hydroxylamine at concentrations above 250 mM effectively prevents the amplification of PCR products in subsequent cycles, thus ensuring the integrity of experimental results .

Chromatography and Spectroscopy

This compound is also used in various chromatographic techniques to derivatize compounds for better detection and analysis. It enhances the sensitivity of methods such as HPLC (High-Performance Liquid Chromatography) by forming stable derivatives with carbonyl compounds .

Industrial Applications

Dye and Pigment Industry

In the dye industry, this compound serves multiple roles including as a reducing agent for dye synthesis and as a bleaching agent. It is commonly found in formulations for inks, textiles, and photographic films, contributing to color development and stabilization .

Corrosion Inhibition

This compound is utilized as a corrosion inhibitor in various industrial applications. Its reducing properties help mitigate oxidation processes in metal surfaces, thereby extending the lifespan of equipment and infrastructure .

Case Studies

Mecanismo De Acción

Hydroxylamine hydrochloride exerts its effects primarily through its reducing properties. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions, such as the reduction of carbonyl compounds to oximes. Additionally, this compound can act as a nucleophile, participating in substitution reactions with halogenated compounds .

Comparación Con Compuestos Similares

Table 1: Key Properties of Hydroxylamine Hydrochloride

| Property | Specification |

|---|---|

| CAS Number | 5470-11-1 |

| Molecular Formula | NH₂OH·HCl |

| Molecular Weight | 69.49 g/mol |

| Melting Point | 151–153°C |

| Solubility | Water, ethanol |

| Stability | Decomposes above 115°C; moisture-sensitive |

| Primary Applications | Reducing agent, oxime synthesis, metal dissolution |

Sodium Azide (NaN₃)

Inhibition Effectiveness :

this compound inhibits enzymes like ascorbic acid oxidase but is less effective than sodium azide. For example, azide fully nullifies catalase’s protective action, whereas hydroxylamine only partially does so .

| Parameter | Hydroxylamine HCl | Sodium Azide |

|---|---|---|

| Catalase Inhibition | Partial | Complete |

| Toxicity | Moderate | Highly toxic |

Key Insight : Azide’s superior inhibition comes at a higher toxicity cost, limiting its use in biological systems .

Ammonium Oxalate (AoD)

Metal Oxide Dissolution :

Hydroxylamine HCl dissolves amorphous Fe-oxides with efficacy comparable to ammonium oxalate in darkness (AoD) but requires fewer laboratory resources .

| Parameter | Hydroxylamine HCl | Ammonium Oxalate (AoD) |

|---|---|---|

| Procedure Complexity | Low | High |

| Selectivity | Amorphous Fe-oxides | Similar selectivity |

| Lab Safety | Less hazardous | Oxalate toxicity risks |

Application Note: USDA NRCS recommends hydroxylamine HCl for soil analysis due to its practicality .

Hydroxylamine Sulfate ((NH₂OH)₂·H₂SO₄)

Reactivity and Solubility :

Hydroxylamine sulfate is less water-soluble than its hydrochloride counterpart, making the latter preferable in aqueous reactions.

| Parameter | Hydroxylamine HCl | Hydroxylamine Sulfate |

|---|---|---|

| Solubility in Water | 670 g/L (20°C) | 320 g/L (20°C) |

| pH in Solution | 3.5–5.0 | 2.5–4.0 |

| Cost | Moderate | Higher |

Use Case : Hydroxylamine HCl is favored in oxime formation for pharmaceuticals due to better solubility .

O-Substituted Hydroxylamine Derivatives

Example : O-tert-Butylthis compound (CAS 39684-28-1)

This derivative has a bulkier alkoxy group, altering reactivity in nucleophilic reactions.

| Parameter | Hydroxylamine HCl | O-tert-Butyl Derivative |

|---|---|---|

| Molecular Weight | 69.49 g/mol | 125.60 g/mol |

| Application | General oxime synthesis | Specialty organic synthesis |

| Stability | Moisture-sensitive | More hydrophobic |

Synthetic Utility : The tert-butyl group enhances steric hindrance, useful in targeted drug intermediates .

Other Reducing Agents (Ascorbic Acid, Na₂SO₃)

Selenium-Tellurium Separation :

Hydroxylamine HCl selectively reduces Se⁴⁺ to Se⁰ without significant Te loss, unlike ascorbic acid or sodium sulfite, which may reduce both .

| Reductant | Selectivity for Se⁴⁺ | Reaction Speed |

|---|---|---|

| Hydroxylamine HCl | High | Moderate |

| Ascorbic Acid | Low | Fast |

| Sodium Sulfite | Low | Fast |

Industrial Relevance : Critical for recovering high-purity Se in electronics manufacturing .

Hydrazine Hydrochloride (N₂H₄·HCl)

Reactivity in Heterocycle Formation :

Hydrazine forms pyrazole derivatives, while hydroxylamine HCl yields oximes. For example, reacting with 2-trifluoroacetonylchromones, hydroxylamine HCl forms oximes (e.g., 8a,c), whereas hydrazine produces hydrazones .

| Reagent | Product Type | Yield |

|---|---|---|

| Hydroxylamine HCl | Oximes | 60–85% |

| Hydrazine HCl | Hydrazones | 70–90% |

Mechanistic Insight : The nucleophilic nitrogen in hydrazine enables dual bonding, unlike hydroxylamine’s single-site reactivity .

Mutagenic Agents (Ethyl Methanesulfonate, EMS)

Mutagenesis Efficiency :

Hydroxylamine HCl induces point mutations (C→T transitions) but is less efficient than EMS, which alkylates DNA broadly. However, it is safer than radiation-based methods .

| Mutagen | Mutation Type | Safety Profile |

|---|---|---|

| Hydroxylamine HCl | Specific (C→T) | Moderate |

| EMS | Broad | High toxicity |

| Error-Prone PCR | Random | Non-toxic |

Research Utility : Hydroxylamine HCl is preferred for targeted mutagenesis in bacterial studies (e.g., E. coli AcrB) .

Actividad Biológica

Hydroxylamine hydrochloride (NH₂OH·HCl) is a chemical compound that has garnered significant attention in biological and biochemical research due to its diverse biological activities. This article explores its biological activity, including its mutagenic properties, enzymatic interactions, and implications in various biological processes.

Overview of this compound

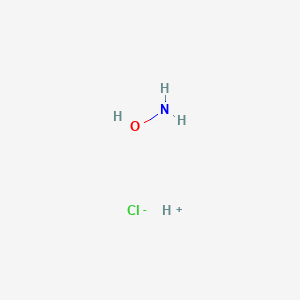

This compound is a white crystalline solid that serves as a reducing agent and is commonly used in organic synthesis. It is particularly noted for its role in the production of oximes from carbonyl compounds and as a mutagenic agent in molecular biology applications. Its structure can be represented as:

- Chemical Formula : NH₂OH·HCl

- Molecular Weight : 69.49 g/mol

1. Mutagenicity

This compound is recognized for its mutagenic properties, primarily through its ability to chemically modify DNA. It induces mutations by converting cytidine to hydroxyaminocytidine, which is misread as thymidine during DNA replication, leading to C:G to T:A transition mutations. This specificity makes it a useful tool in genetic studies and mutagenesis protocols.

- Case Study : In a study involving PCR amplification of DNA from Herpes simplex virus, this compound was used to treat PCR products, effectively preventing their amplification by chemically modifying the DNA at concentrations above 250 mM .

2. Enzymatic Interactions

This compound interacts with various enzymes, acting as an inhibitor or modifying agent. It has been shown to inactivate several cellular enzymes and some viruses in vitro.

- Enzyme Inhibition : Hydroxylamine can inhibit heme-containing enzymes by forming stable complexes, thus affecting metabolic pathways dependent on these enzymes .

3. Role in Biological Nitrification

In the nitrogen cycle, hydroxylamine acts as an intermediate in the biological oxidation of ammonia to nitrite, mediated by ammonia-oxidizing bacteria such as Nitrosomonas europaea. This process is crucial for soil fertility and wastewater treatment.

- Biochemical Pathway :

Toxicological Profile

This compound exhibits several toxicological effects that are important for safety considerations in laboratory settings:

- Skin and Eye Irritation : Exposure can cause moderate skin irritation and severe eye damage. Tests have shown significant irritation scores when applied topically or introduced into the eye .

- Acute Toxicity : In animal studies, high doses have resulted in severe dermal reactions and systemic toxicity, with observed LD50 values indicating potential lethality at elevated concentrations .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHULULXKLSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH.H3NO, NH2OH.HCl, ClH4NO | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxylamine hydrochloride appears as colorless or off-white crystalline solid. pH (0.1 molar aqueous solution) 3.4. pH (0.2 molar aqueous solution) 3.2. (NTP, 1992), Colorless to off-white crystals that are hygroscopic and water soluble; [CAMEO], COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Solubility in water, g/100ml at 25 °C: 94 (freely soluble) | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.67 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.7 g/cm³ | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5470-11-1 | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4ZA62Z4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

304 °F (Decomposes) (NTP, 1992), 304 °F (decomposes), 154 °C | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20501 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0709 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.